molecular formula C9H14ClNO B1295763 2-[(Dimethylamino)methyl]phenol hydrochloride CAS No. 25338-54-9

2-[(Dimethylamino)methyl]phenol hydrochloride

Cat. No. B1295763
CAS RN: 25338-54-9
M. Wt: 187.66 g/mol
InChI Key: CDKBMGVNKAKAPA-UHFFFAOYSA-N
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Description

“2-[(Dimethylamino)methyl]phenol hydrochloride” is an organic compound. It is also known as “(Dimethylaminomethyl)phenol” and has a molecular weight of 151.21 . It is used as a reagent in organic synthesis.


Molecular Structure Analysis

The molecular structure of “2-[(Dimethylamino)methyl]phenol hydrochloride” consists of a phenol group and an amine group. The molecular formula is C9H13NO .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Dimethylamino)methyl]phenol hydrochloride” are not available, it’s important to note that this compound, like other phenols, can participate in a variety of chemical reactions. For instance, it can be used to study the biochemical and physiological effects of various substances.


Physical And Chemical Properties Analysis

“2-[(Dimethylamino)methyl]phenol hydrochloride” is a white powder that is soluble in water, ethanol, and ether. It has a density of 1.0±0.1 g/cm^3, a boiling point of 216.7±15.0 °C at 760 mmHg, and a flash point of 85.4±19.0 °C .

Scientific Research Applications

    Chemical Warfare Agent Detection

    • Summary: This compound has been used in the development of a methodology for sensitive determination of sarin (GB), soman (GD), and cyclosarin (GF) chemical warfare agents in aqueous media .
    • Method: The method incorporates direct derivatization with 2-[(dimethylamino)methyl]phenol, a commercially available, water-soluble reagent, followed by LC-ESI-MS/MS analysis .

    Epoxy Resin Catalyst

    • Summary: A similar compound, 2,4,6-Tris(dimethylaminomethyl)phenol, is used as a catalyst for epoxy resin chemistry .
    • Method: It can be used as a homopolymerization catalyst for epoxy resins and also as an accelerator with epoxy resin curing agents .
    • Results: It is probably the most widely used room temperature accelerator for two-component epoxy resin systems .

    Synthesis of Water-Soluble Metal Phthalocyanines

    • Summary: 2,4,6-Tris(dimethylaminomethyl)phenol has been used in the synthesis of water-soluble metal phthalocyanines bearing twelve dimethylamino groups .

    Preparation of Anion Exchange Membranes

    • Summary: 2,4,6-Tris(dimethylaminomethyl)phenol has been used to prepare phenolate anion-based branched/cross-linked anion exchange membranes (AEMs) .

    Production of Epoxy Membranes

    • Summary: 2,4,6-Tris(dimethylaminomethyl)phenol has been used as a curing agent in the production of epoxy membranes .

Safety And Hazards

This compound may pose certain hazards. For instance, it may cause skin irritation and serious eye damage . Therefore, it’s important to handle it with care, using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

2-[(dimethylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h3-6,11H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKBMGVNKAKAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067082
Record name .alpha.-(Dimethylamino)-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]phenol hydrochloride

CAS RN

25338-54-9
Record name Phenol, ((dimethylamino)methyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, [(dimethylamino)methyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-(Dimethylamino)-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hydroxybenzyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Angelo, D Ortwine, D Worth, LM Werbel… - Journal of Medicinal …, 1983 - ACS Publications
A series of JV-[4-[[4-alkoxy-3-[(dialkylamino) methyl] phenyl] amino]-2-pyrimidinyl]-Ar,-phenylguanidines have been synthesized for antifilarial evaluation. Reaction of the appropriate …
Number of citations: 33 pubs.acs.org
JL Stanton, N Gruenfeld, JE Babiarz… - Journal of medicinal …, 1983 - ACS Publications
24 co2r'co2r in the presence of 10% palladium on carbon. The quinaldic esters were prepared from the corresponding acids. The quinaldic acids either were commercially available (for …
Number of citations: 49 pubs.acs.org

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